3-[(3-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid
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Overview
Description
3-[(3-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 2-position and a 3-methoxybenzoyl sulfanyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 3-methoxybenzoyl chloride: This is achieved by reacting 3-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Thioester Formation: The 3-methoxybenzoyl chloride is then reacted with thiol to form the corresponding thioester.
Coupling Reaction: The thioester is coupled with 2-pyridinecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): A derivative with the carboxylic acid group at the 4-position.
Uniqueness
3-[(3-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid is unique due to the presence of both a methoxybenzoyl sulfanyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
CAS No. |
62013-47-2 |
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Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
3-(3-methoxybenzoyl)sulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H11NO4S/c1-19-10-5-2-4-9(8-10)14(18)20-11-6-3-7-15-12(11)13(16)17/h2-8H,1H3,(H,16,17) |
InChI Key |
YPBPFIZQWDAWAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)SC2=C(N=CC=C2)C(=O)O |
Origin of Product |
United States |
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